molecular formula C13H17ClN2O B3093148 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one CAS No. 1240570-84-6

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Cat. No. B3093148
CAS RN: 1240570-84-6
M. Wt: 252.74 g/mol
InChI Key: LIJFOCYVPPYXJY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a chemical compound that is commonly referred to as 4-CEC. It is a synthetic cathinone that is structurally similar to amphetamines and cathinones. 4-CEC is often used as a research chemical in scientific studies to investigate its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-CEC is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. Increased levels of dopamine can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Studies have shown that 4-CEC can cause an increase in heart rate and blood pressure. It has also been found to cause an increase in body temperature, which can lead to dehydration and other health risks. Long-term use of 4-CEC can lead to addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-CEC in lab experiments is its ability to act as a dopamine reuptake inhibitor. This makes it useful in studies investigating the role of dopamine in addiction and other neurological disorders. However, the use of 4-CEC in lab experiments is limited by its potential health risks and the lack of understanding of its long-term effects.

Future Directions

There are several future directions for research on 4-CEC. One area of research could be the development of new drugs that target dopamine reuptake inhibition. Another area of research could be the investigation of the long-term effects of 4-CEC on the brain and body. Additionally, more research is needed to understand the potential health risks associated with the use of 4-CEC in lab experiments.

Scientific Research Applications

4-CEC has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This has led to its use in studies investigating the role of dopamine in addiction and other neurological disorders.

properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-9-15-6-7-16(10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJFOCYVPPYXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212665
Record name 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240570-84-6
Record name 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240570-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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